molecular formula C17H19ClO3 B5232180 1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5232180
M. Wt: 306.8 g/mol
InChI Key: NCVXXALVPNXVFY-UHFFFAOYSA-N
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Description

1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a propoxy linkage, and a methoxy-methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 3-chlorophenol with 1-bromo-3-chloropropane to form 3-(3-chlorophenoxy)propane. This intermediate is then reacted with 2-methoxy-4-methylbenzene under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methylbenzene groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
  • 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Comparison: 1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct chemical and biological properties, making it a valuable molecule for specific applications.

Properties

IUPAC Name

1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-13-7-8-16(17(11-13)19-2)21-10-4-9-20-15-6-3-5-14(18)12-15/h3,5-8,11-12H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVXXALVPNXVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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